molecular formula C23H22N4O5S3 B2946654 (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887203-81-8

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2946654
CAS No.: 887203-81-8
M. Wt: 530.63
InChI Key: HDIIMQYYFFEKIF-BZZOAKBMSA-N
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Description

The compound (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide features a benzamide core linked to a benzo[d]thiazole ring system. Key structural attributes include:

  • Z-configuration at the imine bond, influencing steric and electronic properties.
  • Prop-2-yn-1-yl group (propargyl) at the 3-position of the benzothiazole, offering a site for further functionalization (e.g., click chemistry).
  • 6-Sulfamoyl group (-SO$2$NH$2$) on the benzothiazole, enhancing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S3/c1-4-13-26(14-5-2)35(31,32)18-9-7-17(8-10-18)22(28)25-23-27(15-6-3)20-12-11-19(34(24,29)30)16-21(20)33-23/h3-5,7-12,16H,1-2,13-15H2,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIMQYYFFEKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving thiourea and appropriate aromatic aldehydes under acidic conditions.

    Introduction of the Prop-2-yn-1-yl Group: This step may involve alkylation reactions using propargyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Incorporation of the N,N-diallylsulfamoyl Group: This step might involve sulfonamide formation using diallylamine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the sulfonamide groups, potentially converting them to amines.

    Substitution: The benzamide and benzo[d]thiazole moieties may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Epoxides, alcohols, or carboxylic acids.

    Reduction Products: Amines, reduced sulfonamides.

    Substitution Products: Halogenated derivatives, substituted benzo[d]thiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic process.

    Material Science: Potential use in the synthesis of novel polymers or as a building block for advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.

Medicine

    Drug Development: Potential as a lead compound for the development of new therapeutics targeting specific biological pathways.

    Antimicrobial Activity: Investigated for its potential to inhibit the growth of bacteria or fungi.

Industry

    Chemical Sensors: Utilized in the design of sensors for detecting specific analytes in environmental or clinical samples.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups may enable it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include:

    Signal Transduction: Modulation of signaling pathways by inhibiting key enzymes or receptors.

    Gene Expression: Influence on gene expression through interaction with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural Analogues from Literature

4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide ()
  • Key differences :
    • Diethylsulfamoyl (-SO$2$N(CH$2$CH$3$)$2$) vs. diallylsulfamoyl.
    • Ethoxy (-OCH$2$CH$3$) substituent at the 4-position of benzothiazole vs. sulfamoyl.
  • Diethyl vs. diallyl groups modulate steric bulk and π-π interactions .
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide ()
  • Key differences :
    • Azepan-1-ylsulfonyl (-SO$2$N(C$5$H$_{10}$)) vs. diallylsulfamoyl.
    • Ethyl and fluorine substituents on benzothiazole vs. propargyl and sulfamoyl.
  • Impact :
    • The azepane ring introduces conformational flexibility, possibly enhancing binding to globular enzymes.
    • Fluorine increases electronegativity, affecting electronic distribution and metabolic stability .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ()
  • Key differences :
    • Thiadiazole core vs. benzothiazole.
    • Acetyl and methyl groups on pyridine vs. propargyl and sulfamoyl.
  • Impact :
    • Thiadiazole’s electron-deficient nature may alter redox properties.
    • Acetyl groups introduce additional hydrogen-bond acceptors, influencing target selectivity .

Physicochemical Properties

Property Target Compound 4-(Diethylsulfamoyl) Analogue Azepan-ylsulfonyl Derivative Thiadiazole Derivative
Melting Point Not reported Not reported Not reported 160–290°C
Solubility Moderate (polar solvents) Higher (ethoxy group) Lower (azepane ring) Low (aromatic substituents)
IR Stretches (cm⁻¹) ~1605 (C=O), ~1250 (S=O) 1605 (C=O), 1250 (S=O) 1605 (C=O), 1247–1255 (S=O) 1605–1719 (C=O)
NMR Features Propargyl (δ ~2–3 ppm) Ethoxy (δ ~1.36 ppm) Fluorine (δ ~7.5–8.2 ppm) Aromatic (δ ~7.3–8.4 ppm)

Stability and Reactivity

  • Target Compound :
    • The Z-configuration may reduce steric hindrance compared to E-isomers, enhancing stability.
    • Propargyl group enables click chemistry modifications (e.g., cycloaddition with azides) .
  • Analogues :
    • Thiadiazoles () exhibit tautomerism (thione vs. thiol), affecting reactivity .
    • Fluorinated derivatives () resist metabolic oxidation, improving pharmacokinetics .

Biological Activity

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Sulfamoyl Group : Known for its antibacterial properties.
  • Thiazole Ring : Associated with various pharmacological activities, including anticancer effects.
  • Alkynyl Substituent : Often enhances biological activity through increased lipophilicity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl groups may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells.
  • Modulation of Signal Transduction Pathways : It may influence pathways such as the Wnt/β-catenin signaling pathway, which is crucial in cancer progression.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity IC50 Value (µM) Test System Reference
Enzyme Inhibition5.0Human liver microsomes
Anticancer Activity0.12SW480 cancer cell line
Antioxidant ActivityNot specifiedIn vitro oxidative stress model
Antibacterial Activity10.0Various bacterial strainsNot available

Case Studies

  • Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of colorectal cancer cells (SW480) with an IC50 value of 0.12 µM, suggesting potent anticancer properties. This was further validated in xenograft models where tumor growth was significantly reduced compared to control groups .
  • Enzymatic Inhibition : The compound showed a notable inhibitory effect on certain metabolic enzymes, which could lead to altered drug metabolism and enhanced therapeutic efficacy .
  • Oxidative Stress Reduction : In vitro experiments indicated that the compound could scavenge reactive oxygen species (ROS), providing a protective effect against oxidative damage in cellular models .

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